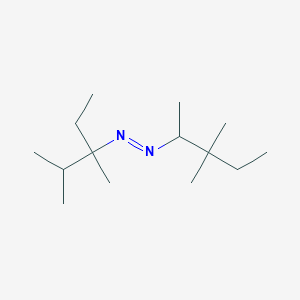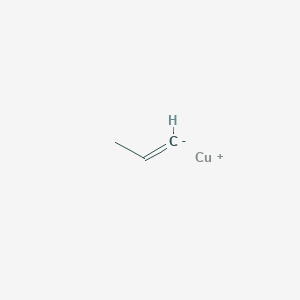![molecular formula C15H24BrNO B14584739 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-53-7](/img/structure/B14584739.png)
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a dimethylaminoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylaminoethyl Group:
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the dimethylaminoethyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]phenol
- 4-[1-[2-(Dimethylamino)ethyl]cyclobutyl]phenol
Uniqueness
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring, in particular, may influence its binding affinity and reactivity.
Eigenschaften
CAS-Nummer |
61321-53-7 |
|---|---|
Molekularformel |
C15H24BrNO |
Molekulargewicht |
314.26 g/mol |
IUPAC-Name |
4-[1-[2-(dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-16(2)12-11-15(9-3-4-10-15)13-5-7-14(17)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H |
InChI-Schlüssel |
ZBFMHKFFPAJEAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)



![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
